molecular formula C11H23NO3 B3427853 4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol CAS No. 622865-34-3

4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol

Cat. No.: B3427853
CAS No.: 622865-34-3
M. Wt: 217.31 g/mol
InChI Key: DYOBUYZWJREDHS-UHFFFAOYSA-N
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Description

4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol is a tertiary alcohol derivative featuring a t-butyloxycarbonyl (Boc) protective group attached to the amino functionality of the 3,3-dimethylbutan-1-ol backbone. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enhancing stability and solubility in non-polar solvents . The compound’s molecular formula is C11H23NO3, with a molecular weight of 217.3 g/mol (calculated).

Key properties inferred from analogs include:

  • Solubility: The Boc group increases lipophilicity compared to unmodified 3,3-dimethylbutan-1-ol, reducing aqueous solubility but enhancing compatibility with organic solvents like dichloromethane or tetrahydrofuran.
  • Stability: The Boc-protected amine resists nucleophilic attack under basic conditions, making the compound suitable for reactions requiring pH-sensitive intermediates.

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-2,2-dimethylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-10(2,3)15-9(14)12-8-11(4,5)6-7-13/h13H,6-8H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOBUYZWJREDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153290
Record name Carbamic acid, (4-hydroxy-2,2-dimethylbutyl)-, 1,1-dimethylethyl ester
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Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622865-34-3
Record name Carbamic acid, (4-hydroxy-2,2-dimethylbutyl)-, 1,1-dimethylethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=622865-34-3
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Record name Carbamic acid, (4-hydroxy-2,2-dimethylbutyl)-, 1,1-dimethylethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID401153290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-hydroxy-2,2-dimethylbutyl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol typically involves the protection of an amino group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected compounds often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: TFA or HCl in methanol are commonly used for Boc deprotection.

    Substitution: Nucleophiles such as halides or azides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups.

Scientific Research Applications

4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, allowing for selective reactions to occur. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed.

Comparison with Similar Compounds

Structural Analog: 3,3-Dimethylbutan-1-ol (Neohexanol)

  • Molecular Formula : C6H14O
  • Molecular Weight : 102.17 g/mol
  • Key Differences: Lacks the Boc-protected amino group, resulting in higher polarity and water solubility (experimental data for 3,3-dimethylbutan-1-ol shows sufficient aqueous solubility for molar volume measurements) . Lower steric hindrance due to the absence of the bulky Boc group, enabling faster reaction kinetics in esterification or oxidation reactions .

Functional Analog: Benzoylcholine (Choline Ester)

  • Molecular Formula: C12H16NO2<sup>+</sup>
  • Pharmacological Activity : Acts as a cholinergic agonist with a log K (affinity constant) of ~6.5 for muscarinic receptors.
  • Comparison: The phenylacetyl ester of 3,3-dimethylbutan-1-ol exhibits a log K of 7.53±0.04, indicating ~10-fold higher receptor affinity than benzoylcholine due to enhanced charge distribution at the nitrogen atom . Unlike benzoylcholine, 4-(t-Boc-amino)-3,3-dimethylbutan-1-ol lacks a permanent positive charge, which may reduce its binding efficacy to charged receptor pockets but improve membrane permeability .

Data Table: Comparative Properties of Key Analogs

Compound Molecular Formula Molecular Weight (g/mol) log K (Affinity) Solubility (Water) Key Functional Group
4-(t-Boc-amino)-3,3-dimethylbutan-1-ol C11H23NO3 217.3 Not reported Low Boc-protected amine
3,3-Dimethylbutan-1-ol C6H14O 102.17 - High Hydroxyl
Benzoylcholine C12H16NO2<sup>+</sup> 217.26 6.5 Moderate Quaternary ammonium
Phenylacetyl ester (3,3-dimethylbutan-1-ol derivative) C12H16O2 192.25 7.53±0.04 Low Ester

Research Findings and Mechanistic Insights

Charge Effects on Receptor Affinity

The presence of a charged group (e.g., quaternary ammonium in benzoylcholine) significantly impacts receptor interactions. For example:

  • Charged analogs like benzoylcholine exhibit moderate affinity (log K ~6.5) due to ionic interactions with receptors.
  • Neutral esters such as phenylacetyl-3,3-dimethylbutan-1-ol achieve higher log K values (~7.5) due to optimized charge delocalization and steric compatibility .

Biological Activity

The compound 4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol is a derivative of amino alcohols, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a t-butoxycarbonyl (Boc) protective group on the amino functional group, which enhances its stability and solubility. The presence of the dimethylbutanol moiety contributes to its hydrophobic characteristics.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Signaling Modulation : It can modulate cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Studies have shown that derivatives of amino alcohols exhibit significant antitumor properties. For instance, compounds that activate SHP1 (Src Homology Phosphatase 1) have demonstrated potent anti-cancer effects by inhibiting cancer cell proliferation through the dephosphorylation of key signaling molecules like STAT3 and ERK .

CompoundIC50 (μM)Cancer Type
5az-ba1.65–5.51Leukemia
5az<2Lung Cancer

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory activities. They can suppress the NF-kB signaling pathway, which is crucial in inflammatory responses .

Neuroprotective Effects

Research on related compounds indicates potential neuroprotective effects through inhibition of cholinesterase activity, which is beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on SHP1 Activators : A study demonstrated that certain derivatives could activate SHP1 selectively, leading to significant cytotoxicity against various cancer cell lines .
  • Neuroprotective Assays : Compounds with similar structures were tested on human neuroblastoma cells, showing promising results in enhancing cell viability and reducing apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol
Reactant of Route 2
Reactant of Route 2
4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol

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